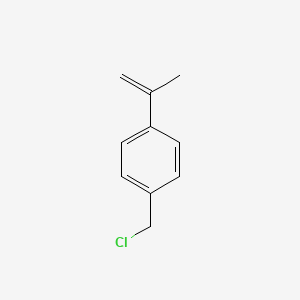
1-Heptanone, 1-(3-phenoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptanone, 1-(3-phenoxyphenyl)- is an organic compound with the molecular formula C19H22O2 and a molecular weight of 282.38 g/mol . This compound is characterized by a heptanone backbone with a phenoxyphenyl group attached to the first carbon atom. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Heptanone, 1-(3-phenoxyphenyl)- can be synthesized through several methods. One common method involves the hydration of 1-(3-methoxyphenyl)-1-heptyne using sodium sulfide followed by aqueous hydrochloric acid in methanol at 65°C for 60 hours . Another method includes the oxidation of 1-(3-methoxyphenyl)-1-heptanol with chromium trioxide in aqueous sulfuric acid in acetone at 5°C, followed by room temperature conditions for 30 hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions: 1-Heptanone, 1-(3-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide.
Reduction: It can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in aqueous sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: 1-(3-phenoxyphenyl)-1-heptanone.
Reduction: 1-(3-phenoxyphenyl)-1-heptanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Heptanone, 1-(3-phenoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and as a component in certain formulations.
Mecanismo De Acción
The mechanism of action of 1-Heptanone, 1-(3-phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The phenoxy group plays a crucial role in its binding affinity and specificity towards target molecules .
Comparación Con Compuestos Similares
1-Heptanone, 1-(3-phenoxyphenyl)- can be compared with other similar compounds such as:
- 1-Heptanone, 1-(3-methoxyphenyl)-
- 1-Heptanone, 1-(4-phenoxyphenyl)-
- 1-Heptanone, 1-(2-phenoxyphenyl)-
These compounds share a similar heptanone backbone but differ in the position and nature of the substituents on the phenyl ring. The unique positioning of the phenoxy group in 1-Heptanone, 1-(3-phenoxyphenyl)- contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
110472-08-7 |
|---|---|
Fórmula molecular |
C19H22O2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1-(3-phenoxyphenyl)heptan-1-one |
InChI |
InChI=1S/C19H22O2/c1-2-3-4-8-14-19(20)16-10-9-13-18(15-16)21-17-11-6-5-7-12-17/h5-7,9-13,15H,2-4,8,14H2,1H3 |
Clave InChI |
PCMVYFGEHUXRSD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)
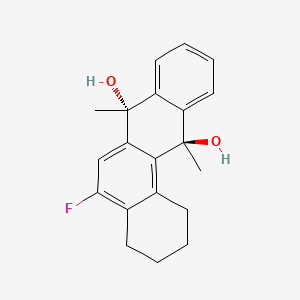
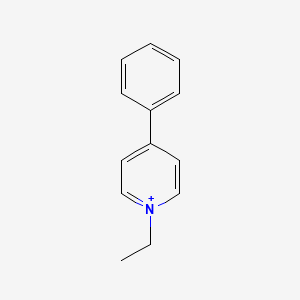
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
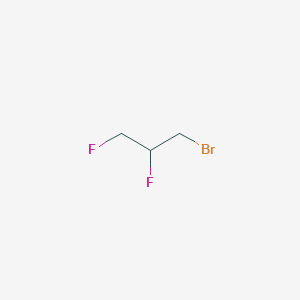

![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
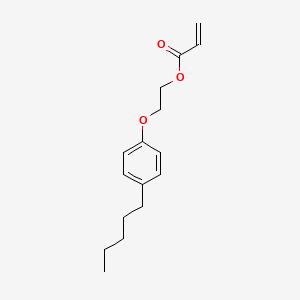
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
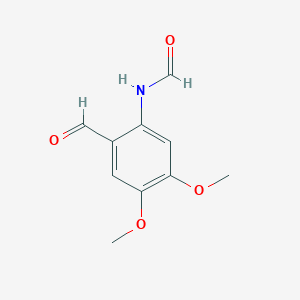
![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)
